
3-(1,3-Benzodioxol-5-yloxy)-1-propanol
Overview
Description
3-(1,3-Benzodioxol-5-yloxy)-1-propanol is an organic compound that features a benzodioxole moiety linked to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol typically involves the reaction of 1,3-benzodioxole with an appropriate propanol derivative. One common method is the Williamson ether synthesis, where 1,3-benzodioxole is reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products Formed:
Oxidation: 3-(1,3-Benzodioxol-5-yloxy)propanoic acid.
Reduction: 3-(1,3-Benzodioxol-5-yloxy)propane.
Substitution: 3-(1,3-Benzodioxol-5-yloxy)-1-chloropropane.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 3-(1,3-Benzodioxol-5-yloxy)-1-propanol serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—including oxidation, reduction, and substitution—makes it a versatile building block in chemical synthesis.
Reaction Type | Example Products |
---|---|
Oxidation | 3-(1,3-Benzodioxol-5-yloxy)propanoic acid |
Reduction | 3-(1,3-Benzodioxol-5-yloxy)propane |
Substitution | 3-(1,3-Benzodioxol-5-yloxy)-1-chloropropane |
Biology
Research has indicated potential biological activities for this compound, particularly in antimicrobial and anticancer studies. The benzodioxole moiety is believed to interact with specific enzymes and receptors, modulating their activity and leading to biological effects such as microbial growth inhibition and apoptosis induction in cancer cells.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Medicine
In medicinal chemistry, ongoing research aims to explore the compound's therapeutic potential. Its unique structure may contribute to the development of new drugs targeting various diseases.
Potential Therapeutic Uses:
- Anticancer agents
- Antimicrobial treatments
- Modulators for enzyme activity
Industry
The compound is also utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its unique scent profile makes it valuable in cosmetic formulations and food products.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the propanol chain.
3-(1,3-Benzodioxol-5-yloxy)-2-butanone: A structurally similar compound with a butanone group instead of propanol.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another similar compound with a different substitution pattern on the propanol chain.
Uniqueness: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is unique due to its specific combination of the benzodioxole moiety and the propanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzodioxole derivatives with propanol under specific conditions. Various methods have been reported in the literature, emphasizing the importance of reaction parameters such as temperature and catalysts used.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies demonstrate its ability to scavenge free radicals effectively.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. This could have implications for its use in developing new antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
- Antioxidant Activity Assessment :
- Antimicrobial Efficacy :
- Neuroprotective Mechanism :
Data Table: Biological Activities of this compound
Biological Activity | Method Used | Results |
---|---|---|
Antioxidant | DPPH Assay | Significant free radical scavenging |
Antimicrobial | Agar Diffusion Test | Inhibition against multiple bacterial strains |
Neuroprotective | Neuronal Cell Culture | Reduced apoptosis and oxidative stress |
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6,11H,1,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIXCLFDUOEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247228-25-7 | |
Record name | 3-(1,3-dioxaindan-5-yloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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